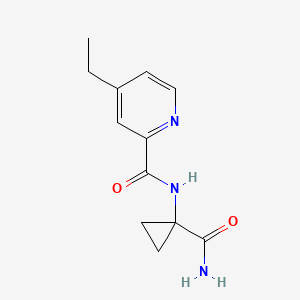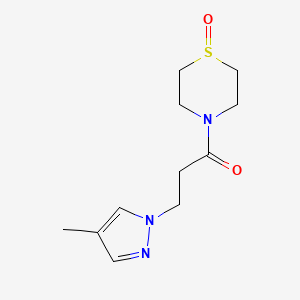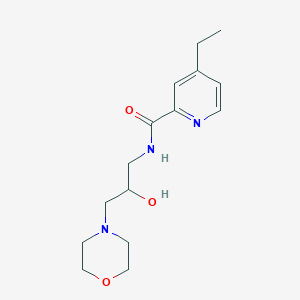
N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a carboxamido substituent attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the preparation of cyanoacetamide derivatives. Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of N-methylimidazole (NMI) can accelerate the synthesis process, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in oxidative decarboxylation, generating carbamoyl radicals that can further add to unsaturated systems to form a broad range of amides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The oxidative decarboxylation of oxamic acids can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means .
Major Products Formed: The major products formed from the reactions of this compound include urethanes, ureas, and thioureas . These products are of significant interest in various industrial and research applications.
Scientific Research Applications
N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of nitrogen-containing organic molecules . In biology, the compound is studied for its potential as a pharmacological agent due to its ability to interact with specific molecular targets . In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation . Additionally, the compound has applications in the industrial production of enantiomerically pure amino acids through enzymatic kinetic resolution .
Mechanism of Action
The mechanism of action of N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can generate carbamoyl radicals through oxidative decarboxylation, which can then engage in diverse radical reactions . These radicals can add to electron-deficient systems, leading to the formation of various nitrogen-containing substrates. The compound’s ability to interact with corticosteroid 11-beta-dehydrogenase isozyme 1 suggests its potential role in modulating corticosteroid activity in humans .
Comparison with Similar Compounds
N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide can be compared with other similar compounds, such as N-{1-[(1-carbamoylcyclopropyl)methyl]piperidin-4-yl}-N-cyclopropyl-4-[(1S)-2,2,2-trifluoro-1-hydroxy-1-methylethyl]benzamide Both compounds belong to the class of benzamides and share similar structural featuresOther similar compounds include those containing pyrrolidine rings, which are widely used in medicinal chemistry for their biological activity .
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in the synthesis of nitrogen-containing organic molecules. Further research into its mechanism of action and potential therapeutic applications could lead to new advancements in medicine and chemistry.
Properties
IUPAC Name |
N-(1-carbamoylcyclopropyl)-4-ethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-8-3-6-14-9(7-8)10(16)15-12(4-5-12)11(13)17/h3,6-7H,2,4-5H2,1H3,(H2,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUMNAWWFWWUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)NC2(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine](/img/structure/B6963847.png)
![N-[(5-fluoropyridin-2-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963854.png)
![4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline](/img/structure/B6963860.png)
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6963871.png)
![N,N-dimethyl-5-[[(2-oxopiperidin-3-yl)carbamoylamino]methyl]oxolane-2-carboxamide](/img/structure/B6963879.png)
![2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B6963884.png)

![1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine](/img/structure/B6963912.png)
![4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6963927.png)
![1-[5-[2-(1H-indol-2-yl)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B6963933.png)
![1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-2-pyridin-3-yloxypropan-1-one](/img/structure/B6963935.png)

![(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone](/img/structure/B6963937.png)
![methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B6963939.png)
